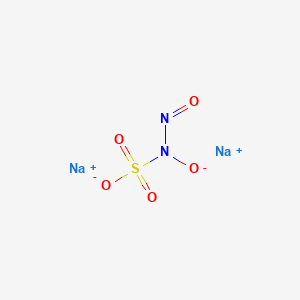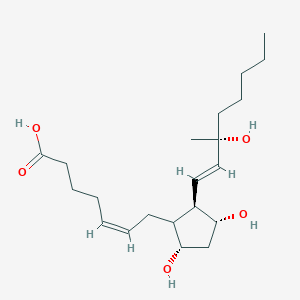
15(R)-Methylprostaglandin F2alpha
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15®-Methylprostaglandin F2alpha is a synthetic analog of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor. The addition of a methyl group at the 15th position in 15®-Methylprostaglandin F2alpha enhances its stability and biological activity, making it a valuable compound for research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15®-Methylprostaglandin F2alpha typically involves the modification of prostaglandin F2alpha through a series of chemical reactions. One common method includes the use of selective methylation at the 15th position. The process often begins with the protection of functional groups, followed by the introduction of the methyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate. The final steps involve deprotection and purification to obtain the desired compound.
Industrial Production Methods: Industrial production of 15®-Methylprostaglandin F2alpha may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions: 15®-Methylprostaglandin F2alpha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学研究应用
15®-Methylprostaglandin F2alpha has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin analogs and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Explored for its potential therapeutic uses, including the induction of labor, treatment of glaucoma, and management of postpartum hemorrhage.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 15®-Methylprostaglandin F2alpha involves its interaction with specific prostaglandin receptors, primarily the prostaglandin F2alpha receptor (FP receptor). Upon binding to the FP receptor, the compound activates G-protein-coupled signaling pathways, leading to various physiological responses such as smooth muscle contraction, regulation of intraocular pressure, and modulation of inflammatory processes. The molecular targets and pathways involved include the activation of phospholipase C, increased intracellular calcium levels, and the activation of protein kinase C.
相似化合物的比较
Prostaglandin F2alpha: The natural counterpart with similar biological activities but less stability.
Carboprost: A synthetic analog used clinically for postpartum hemorrhage.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Uniqueness: 15®-Methylprostaglandin F2alpha is unique due to the presence of the methyl group at the 15th position, which enhances its stability and prolongs its biological activity compared to its natural counterpart. This modification makes it a more potent and longer-lasting compound, suitable for various therapeutic and research applications.
属性
IUPAC Name |
(Z)-7-[(2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16?,17-,18+,19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJKPYFALUEJCK-YLFQPMNTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](C[C@@H](C1C/C=C\CCCC(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
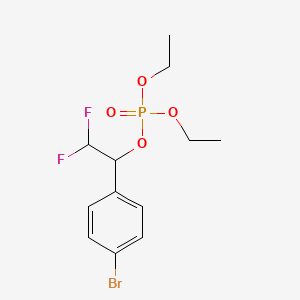
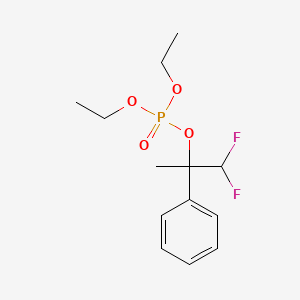
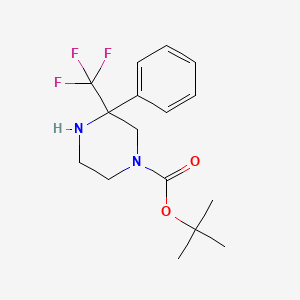
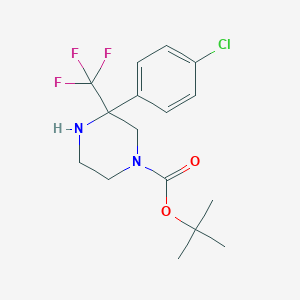
![2-oxa-8-azaspiro[4.5]decane;oxalic acid](/img/structure/B8050249.png)

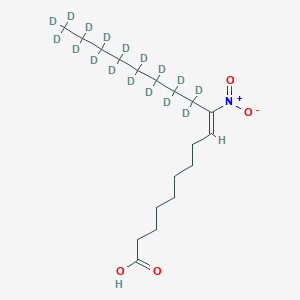
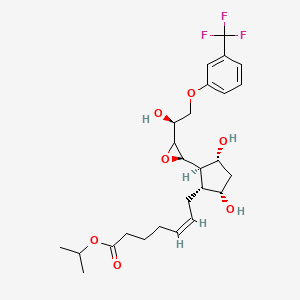
![2-[(1R,3R)-rel-3-Hydroxycyclopentyl]acetic acid](/img/structure/B8050265.png)
![(2S)-2-[[4-[(2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B8050282.png)
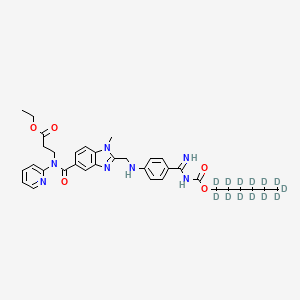
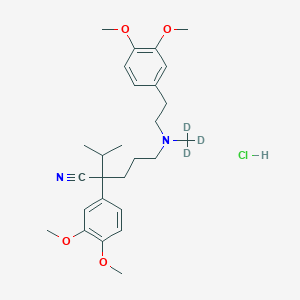
![2-(Carbamoylamino)-5-[4-(3,5-dimethyl-1,2-oxazol-4-YL)-2-(pyrrolidin-3-yloxy)phenyl]thiophene-3-carboxamide](/img/structure/B8050297.png)
